molecular formula C19H20N4O2S B11663519 N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No.: B11663519
M. Wt: 368.5 g/mol
InChI Key: GGCKVHOYJOKMMV-FYJGNVAPSA-N
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Description

N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzimidazole ring, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the acetohydrazide moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

N’-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H20N4O2S/c1-13(14-7-6-8-15(11-14)25-3)21-22-18(24)12-26-19-20-16-9-4-5-10-17(16)23(19)2/h4-11H,12H2,1-3H3,(H,22,24)/b21-13+

InChI Key

GGCKVHOYJOKMMV-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=CC=C3)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=CC=C3)OC

Origin of Product

United States

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